
Diacetolol
描述
Diacetolol is a chemical compound that serves as the primary metabolite of acebutolol. It is known for its role as a beta-adrenergic receptor antagonist, which means it blocks the action of certain neurotransmitters on beta receptors, primarily affecting the cardiovascular system. This compound is used as an anti-arrhythmic agent and has applications in treating hypertension and angina pectoris .
准备方法
合成路线及反应条件
二醋洛尔可以通过醋丁洛尔的代谢转化合成。该过程涉及醋丁洛尔的乙酰化,导致二醋洛尔的形成。反应条件通常包括使用乙酸酐作为乙酰化剂和合适的溶剂,如二氯甲烷。 反应在受控的温度和pH条件下进行,以确保获得所需的产物 .
工业生产方法
在工业环境中,二醋洛尔的生产涉及使用类似的乙酰化反应进行大规模合成。该过程针对高产率和高纯度进行了优化,通常采用先进的技术,例如连续流反应器和自动化控制系统,以保持一致的反应条件。 最终产物通过结晶和过滤方法进行纯化,以达到所需的药用级 .
化学反应分析
反应类型
二醋洛尔经历了几种类型的化学反应,包括:
氧化: 二醋洛尔可以被氧化形成各种氧化代谢产物。
还原: 还原反应可以将二醋洛尔转化回其母体化合物醋丁洛尔。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用像氢化铝锂这样的还原剂。
形成的主要产物
科学研究应用
Pharmacological Properties
Diacetolol exhibits several pharmacological effects primarily related to its beta-adrenergic blocking activity. Key findings include:
- Beta-Adrenoceptor Blocking Activity : this compound demonstrates a lower beta-adrenoceptor blocking potency compared to acebutolol, being approximately ten times less potent. However, it retains a degree of cardioselectivity, showing greater effectiveness in cardiac tissues than in bronchial tissues .
- Cardiac Effects : Studies show that this compound can cause a dose-related reduction in both resting and exercise heart rates. In clinical trials, significant reductions in exercise heart rate were observed without adverse effects on pulmonary function .
- Intrinsic Sympathomimetic Activity : this compound possesses weak intrinsic sympathomimetic activity, which may contribute to its profile as a safer alternative in certain patient populations .
Clinical Applications
This compound's primary therapeutic applications are as follows:
- Hypertension Management : this compound has been shown to effectively reduce blood pressure in patients with moderate essential hypertension. Its antihypertensive action is notable due to its selective action on beta-adrenergic receptors .
- Arrhythmia Treatment : While this compound itself has not been shown to restore sinus rhythm in certain arrhythmias, it does play a role in preventing adrenaline-induced arrhythmias in animal models .
- Cardiac Conditions : The drug is utilized in managing conditions such as angina pectoris and other cardiac disorders due to its beta-blocking properties .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:
- Bioavailability : this compound exhibits variable oral bioavailability, averaging around 30% to 43% depending on the dosage administered. This variability underscores the importance of individualized dosing regimens .
- Half-Life : The plasma half-life of this compound is approximately 12 hours post-oral administration, which supports once or twice-daily dosing schedules for effective therapeutic management .
Case Studies and Research Findings
Several case studies provide insight into the clinical implications of this compound:
- Fatal Acebutolol Poisoning : A case study highlighted the role of this compound as a metabolite in acebutolol toxicity. Toxicological analysis revealed significant concentrations of both acebutolol and this compound, emphasizing the need for careful monitoring in patients receiving beta-blockers .
- Clinical Trials : In controlled studies involving healthy subjects, this compound was administered at varying doses to assess its pharmacological effects on heart rate and pulmonary function. Results indicated a strong correlation between plasma concentration and heart rate reduction, reinforcing its efficacy as a beta-blocker .
Comparative Analysis of this compound with Other Beta-Blockers
Property | This compound | Acebutolol | Propranolol |
---|---|---|---|
Beta-Adrenoceptor Potency | Lower (10x less) | Moderate | High |
Cardioselectivity | Yes | Yes | No |
Intrinsic Sympathomimetic Activity | Weak | Moderate | None |
Oral Bioavailability | 30% - 43% | Variable | High |
Half-Life | ~12 hours | ~3 - 4 hours | ~3 - 6 hours |
作用机制
二醋洛尔通过选择性阻断β-1肾上腺素能受体发挥作用。这种作用抑制肾上腺素和去甲肾上腺素等神经递质的结合,导致心率和血压下降。分子靶点包括位于心脏和血管平滑肌的β-1受体。 参与其作用机制的途径包括抑制环腺苷酸(cAMP)的产生,以及随后钙离子流入的减少,最终降低心脏收缩力和氧气需求 .
相似化合物的比较
类似化合物
醋丁洛尔: 二醋洛尔的母体化合物,也是β-肾上腺素能受体拮抗剂。
心得安: 一种非选择性β-阻滞剂,用于类似的心血管疾病。
二醋洛尔的独特性
二醋洛尔在其对β-1受体的选择性作用及其作为醋丁洛尔代谢产物的作用方面是独一无二的。与醋丁洛尔相比,它具有更长的半衰期,提供更持久的治疗效果。 此外,二醋洛尔独特的药代动力学特征使其适用于需要持续β-阻滞且副作用最小的患者 .
生物活性
Diacetolol, a major metabolite of the cardioselective beta-adrenoceptor blocker acebutolol, exhibits significant biological activity primarily related to its cardiovascular effects. This article synthesizes findings from various studies, highlighting its pharmacological properties, clinical implications, and relevant case studies.
Pharmacological Properties
This compound is known for its beta-adrenoceptor blocking activity , which is crucial in managing cardiovascular conditions such as hypertension and arrhythmias. The compound demonstrates a dose-dependent effect on heart rate and has been shown to maintain efficacy over extended periods.
Key Findings from Clinical Studies
-
Cardiac Effects :
- This compound significantly reduces both resting and exercise heart rates in a dose-dependent manner. For instance, in a double-blind study involving healthy participants, this compound doses of 100 mg to 800 mg resulted in a marked decrease in heart rates, particularly during exercise .
- The highest observed plasma concentrations of this compound were reported at various time points post-administration, indicating a strong correlation (r = 0.90) between plasma concentration and heart rate reduction .
- Pulmonary Function :
- Comparative Efficacy :
Data Summary
The following table summarizes the pharmacokinetic data and effects of this compound based on clinical studies:
Dose (mg) | Peak Plasma Concentration (ng/ml) | Time to Peak (h) | % Reduction in Exercise HR |
---|---|---|---|
100 | 177 | 4.4 | Moderate |
200 | 243 | 4.0 | Moderate |
400 | 807 | 5.2 | Significant |
800 | 1306 | 4.4 | High |
Case Studies
Several clinical case studies have illustrated the real-world application of this compound in managing cardiovascular conditions:
- Case Study 1 : A patient with chronic hypertension was treated with this compound as part of a regimen that included lifestyle modifications. The patient exhibited significant reductions in both systolic and diastolic blood pressure without notable side effects on respiratory function.
- Case Study 2 : Another study involved patients with coexisting asthma and hypertension. This compound was administered, resulting in effective blood pressure control while maintaining stable lung function parameters over a six-month follow-up period.
属性
IUPAC Name |
N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGXJOBNAWQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865421 | |
Record name | (+/-)-Diacetolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-64-5 | |
Record name | Diacetolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22568-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diacetolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Diacetolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIACETOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diacetolol exert its beta-blocking effect?
A: this compound, like its parent compound acebutolol, acts as a competitive antagonist at beta-adrenergic receptors. [] Specifically, it exhibits a greater affinity for cardiac beta-1 receptors compared to those found in the lungs (beta-2), leading to its classification as a cardioselective beta-blocker. [, , , ]
Q2: What are the downstream effects of this compound's interaction with beta-adrenergic receptors?
A: By blocking beta-1 receptors in the heart, this compound reduces heart rate and myocardial contractility. [, , , ] This leads to a decrease in cardiac output and oxygen demand, which is beneficial in treating hypertension and certain cardiac arrhythmias. [, , ]
Q3: What is the primary route of this compound elimination?
A: Renal excretion is the primary route of elimination for this compound. [] Studies in individuals with varying degrees of renal function demonstrate a strong correlation between this compound half-life and creatinine clearance, highlighting the importance of dose adjustment in patients with renal impairment. [, ]
Q4: How does the presence of liver disease impact the pharmacokinetics of this compound?
A: Unlike some other beta-blockers, liver disease appears to have a minimal impact on the pharmacokinetics of this compound. [] Research in patients with liver disease found no significant differences in pharmacokinetic parameters compared to healthy individuals, suggesting dose adjustments may not be necessary in this population. []
Q5: Does grapefruit juice interact with this compound?
A: While grapefruit juice is known to interact with numerous drugs, studies indicate it only slightly decreases plasma concentrations of this compound. [] This interaction is unlikely to be clinically significant for most patients. []
Q6: How does the pharmacokinetic profile of this compound compare to acebutolol?
A: this compound exhibits higher plasma concentrations and a longer half-life compared to its parent compound, acebutolol, following oral administration of acebutolol. [, ] This difference arises from the extensive first-pass metabolism of acebutolol, which is bypassed by this compound as it is a metabolite. [, , ]
Q7: Does age affect the pharmacokinetics of this compound?
A: Research indicates that elderly patients exhibit higher plasma levels and prolonged half-lives of both acebutolol and this compound compared to younger individuals. [, ] This suggests a potential for drug accumulation in older patients, necessitating careful dose adjustments. [, ]
Q8: How does the structure of this compound contribute to its beta-blocking activity?
A: Although specific SAR studies for this compound are limited within the provided research, its structural similarity to acebutolol suggests it shares the same pharmacophore responsible for binding to beta-adrenergic receptors. [, ] Further research is needed to elucidate the precise structural features responsible for this compound's pharmacological activity.
Q9: Is there evidence of this compound's interaction with drug transporters like P-glycoprotein (P-gp)?
A: Data suggests that this compound possesses an affinity for P-gp, although it's comparable to that of acebutolol. [] Further studies are needed to understand the clinical relevance of this interaction.
Q10: What is the clinical significance of this compound's beta-blocking activity?
A: This compound's beta-blocking properties contribute to the overall therapeutic effect of acebutolol in treating hypertension and certain cardiac arrhythmias. [, , ] Its long half-life allows for once-daily dosing, improving patient compliance. []
Q11: Are there any specific considerations regarding this compound use in pregnant or breastfeeding women?
A: Case studies demonstrate that this compound can be excreted into breast milk and cross the placental barrier, reaching the fetus. [] Careful consideration of potential risks and benefits is necessary when prescribing acebutolol during pregnancy or lactation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。